Cas no 855401-36-4 (1-(1,2-oxazinan-2-yl)ethan-1-one)

1-(1,2-oxazinan-2-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(1,2-oxazinan-2-yl)ethan-1-one
- SCHEMBL12958892
- 855401-36-4
- EN300-3418902
- 1-(Oxazinan-2-yl)ethanone
-
- MDL: MFCD26347642
- インチ: 1S/C6H11NO2/c1-6(8)7-4-2-3-5-9-7/h2-5H2,1H3
- InChIKey: SPPXRLHZUHMUIL-UHFFFAOYSA-N
- ほほえんだ: O1CCCCN1C(C)=O
計算された属性
- せいみつぶんしりょう: 129.078978594g/mol
- どういたいしつりょう: 129.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
1-(1,2-oxazinan-2-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3418902-0.05g |
1-(1,2-oxazinan-2-yl)ethan-1-one |
855401-36-4 | 95.0% | 0.05g |
$212.0 | 2025-03-18 | |
Enamine | EN300-3418902-1.0g |
1-(1,2-oxazinan-2-yl)ethan-1-one |
855401-36-4 | 95.0% | 1.0g |
$914.0 | 2025-03-18 | |
Enamine | EN300-3418902-2.5g |
1-(1,2-oxazinan-2-yl)ethan-1-one |
855401-36-4 | 95.0% | 2.5g |
$1791.0 | 2025-03-18 | |
1PlusChem | 1P0288PQ-250mg |
1-(1,2-oxazinan-2-yl)ethan-1-one |
855401-36-4 | 95% | 250mg |
$621.00 | 2024-04-21 | |
1PlusChem | 1P0288PQ-500mg |
1-(1,2-oxazinan-2-yl)ethan-1-one |
855401-36-4 | 95% | 500mg |
$944.00 | 2023-12-16 | |
1PlusChem | 1P0288PQ-5g |
1-(1,2-oxazinan-2-yl)ethan-1-one |
855401-36-4 | 95% | 5g |
$3338.00 | 2023-12-16 | |
Enamine | EN300-3418902-1g |
1-(1,2-oxazinan-2-yl)ethan-1-one |
855401-36-4 | 95% | 1g |
$914.0 | 2023-09-03 | |
Enamine | EN300-3418902-0.1g |
1-(1,2-oxazinan-2-yl)ethan-1-one |
855401-36-4 | 95.0% | 0.1g |
$317.0 | 2025-03-18 | |
Enamine | EN300-3418902-5.0g |
1-(1,2-oxazinan-2-yl)ethan-1-one |
855401-36-4 | 95.0% | 5.0g |
$2650.0 | 2025-03-18 | |
1PlusChem | 1P0288PQ-10g |
1-(1,2-oxazinan-2-yl)ethan-1-one |
855401-36-4 | 95% | 10g |
$4919.00 | 2023-12-16 |
1-(1,2-oxazinan-2-yl)ethan-1-one 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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10. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
1-(1,2-oxazinan-2-yl)ethan-1-oneに関する追加情報
Comprehensive Overview of 1-(1,2-oxazinan-2-yl)ethan-1-one (CAS No. 855401-36-4): Properties, Applications, and Industry Insights
In the rapidly evolving field of organic chemistry, 1-(1,2-oxazinan-2-yl)ethan-1-one (CAS No. 855401-36-4) has emerged as a compound of significant interest due to its unique structural features and versatile applications. This six-membered heterocyclic ketone, characterized by an oxazinan ring and an acetyl moiety, is increasingly studied for its potential in pharmaceutical intermediates, agrochemicals, and material science. Researchers and industry professionals are actively exploring its synthetic pathways, physicochemical properties, and structure-activity relationships, making it a trending topic in scientific literature and patent filings.
The molecular structure of 1-(1,2-oxazinan-2-yl)ethan-1-one combines the stability of a saturated oxazine derivative with the reactivity of a ketone functional group. Recent studies highlight its role as a key building block in the synthesis of nitrogen-containing compounds, particularly in the development of bioactive molecules. With a molecular weight of 143.17 g/mol and the IUPAC name 1-(1,2-oxazinan-2-yl)ethanone, this compound exhibits moderate polarity, making it soluble in common organic solvents like dichloromethane and ethyl acetate—a property critical for its industrial-scale applications.
Current research trends demonstrate growing interest in green chemistry approaches for synthesizing 1-(1,2-oxazinan-2-yl)ethan-1-one. Methods utilizing catalytic cyclization or microwave-assisted synthesis are gaining attention as they align with global sustainability goals. Analytical techniques such as HPLC purity analysis, NMR spectroscopy (particularly 13C and 1H NMR), and mass spectrometry are routinely employed for quality control, addressing the pharmaceutical industry's demand for high-purity intermediates.
From a commercial perspective, the compound's relevance extends to drug discovery pipelines, where its oxazinan scaffold serves as a privileged structure in medicinal chemistry. Patent databases reveal its incorporation in molecules targeting CNS disorders and metabolic diseases, reflecting the pharmaceutical industry's focus on these therapeutic areas. Furthermore, its potential as a flavor and fragrance precursor has sparked interest in specialty chemicals markets, particularly for creating novel organoleptic compounds with improved stability profiles.
Quality standards for CAS No. 855401-36-4 typically require ≥95% purity (HPLC), with strict control of process-related impurities and residual solvents. Storage recommendations generally suggest 2-8°C under inert atmosphere to maintain stability, though recent stability studies indicate satisfactory room temperature storage for short-term use. These practical considerations are frequently searched by process chemists and supply chain managers working with this compound.
Emerging applications in polymer chemistry demonstrate the compound's utility as a crosslinking agent or monomer modifier, particularly in the development of functionalized polyamides. This aligns with the materials science community's growing demand for tailored polymer properties. Additionally, its potential in coordination chemistry as a ligand precursor for transition metal complexes is being explored, opening new avenues in catalysis research.
The global market for 1-(1,2-oxazinan-2-yl)ethan-1-one reflects broader trends in fine chemicals demand, with Asia-Pacific showing particular growth due to expanding contract research organizations and generic API manufacturers. Regulatory landscapes continue to evolve, with REACH compliance and ICH guidelines being critical considerations for commercial suppliers. These aspects are increasingly important to procurement specialists and regulatory affairs professionals sourcing this material.
Recent advancements in continuous flow chemistry have enabled more efficient production of 1-(1,2-oxazinan-2-yl)ethan-1-one, addressing challenges associated with traditional batch processes. This technological shift responds to industry needs for scalable synthesis and process intensification—topics frequently discussed in chemical engineering forums. Furthermore, computational studies using DFT calculations are providing deeper insights into the compound's electronic properties and reactivity patterns, facilitating rational design of derivatives.
For analytical chemists working with this compound, method development focuses on chromatographic separation techniques that can distinguish it from structurally similar oxazine derivatives. The compound's UV absorption characteristics (typically λmax ~220-240 nm) make reverse-phase HPLC with PDA detection a preferred analytical approach. These technical details are commonly sought by QC laboratories implementing analytical methods for this material.
Looking forward, research directions for 1-(1,2-oxazinan-2-yl)ethan-1-one include exploration of its enantioselective synthesis and development of chiral derivatives for asymmetric catalysis applications. The compound's versatility ensures its continued relevance across multiple chemistry disciplines, from medicinal chemistry to advanced materials development. As synthetic methodologies advance and new applications emerge, this compound will likely maintain its position as a valuable intermediate in chemical research and industrial applications.
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